molecular formula C23H30O3 B1243027 18-Oxo-18-vinylprogesterone

18-Oxo-18-vinylprogesterone

Cat. No.: B1243027
M. Wt: 354.5 g/mol
InChI Key: AUMQJXSAXJIYEL-SZAWYWIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Oxo-18-vinylprogesterone (18OVP) is a synthetic progesterone derivative characterized by the substitution of a hydroxyl group at the C18 position with an oxo-vinyl moiety. This structural modification distinguishes it from endogenous progesterone and imparts unique pharmacological properties. 18OVP has been extensively studied for its role in modulating the human mineralocorticoid receptor (hMR), where it acts as a potent agonist .

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(8R,9S,10R,13R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enoyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H30O3/c1-4-21(26)23-12-10-19-17(20(23)8-7-18(23)14(2)24)6-5-15-13-16(25)9-11-22(15,19)3/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18-,19+,20+,22+,23+/m1/s1

InChI Key

AUMQJXSAXJIYEL-SZAWYWIZSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C(=O)C=C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C(=O)C=C

Synonyms

18-OV-progesterone
18-OVP
18-oxo-18-vinylprogesterone

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Chemical Structure : The oxo-vinyl group at C18 replaces the methyl group found in progesterone, altering receptor interaction dynamics.
  • Receptor Affinity : 18OVP binds to the hMR with an affinity comparable to progesterone but retains agonist activity even in mutant receptors (e.g., N770A), unlike progesterone, which exhibits antagonism in such contexts .
  • Functional Activity : The compound induces luciferase activity in hMR with an ED50 of ~5 × 10<sup>−8</sup> M, similar to wild-type receptor responses, and is antagonized by progesterone and RU26752 at high concentrations (10<sup>−5</sup> M) .

18OVP serves as a critical tool for investigating hMR signaling pathways and mutagenesis studies, particularly in understanding how specific residues (e.g., Asn770) influence ligand-receptor interactions .

Comparison with Similar Compounds

Progesterone

Structural Differences :

  • Progesterone lacks the C18 oxo-vinyl group, retaining a methyl group at C16.
  • Activity : While progesterone binds to hMR, it acts as an antagonist in mutant receptors (e.g., N770A), contrasting with 18OVP’s retained agonist activity .

Table 1: Structural and Functional Comparison with Progesterone

Parameter 18-Oxo-18-vinylprogesterone Progesterone
C18 Substituent Oxo-vinyl Methyl
hMR Binding (ED50) ~5 × 10<sup>−8</sup> M Similar affinity
Agonist/Antagonist Agonist (even in N770A) Antagonist in mutants
Antagonism by RU26752 Yes Yes

17-Hydroxyprogesterone Caproate (17-OHPC)

Structural Differences :

  • 17-OHPC features a 17α-hydroxy group and a caproate ester, unlike 18OVP’s C18 modifications.
  • Therapeutic Use : 17-OHPC is used clinically to prevent preterm birth, whereas 18OVP remains a research tool for hMR studies .
  • Stability : Compounded 17-OHPC formulations face challenges in preservative omission and container compatibility, though similar studies for 18OVP are lacking .

18-Oxocortisol and 18-Hydroxycortisol

Structural Similarities :

  • Both compounds have 18-oxygenated modifications but differ in backbone structure (cortisol vs. progesterone derivatives).
  • Biological Role: These steroids are biomarkers for primary aldosteronism (PA), with 18-oxocortisol levels <6.1 ng/dL distinguishing bilateral adrenal hyperplasia from aldosterone-producing adenomas .

Table 2: Diagnostic vs. Pharmacological Roles

Compound Primary Role Clinical/Research Relevance
18-Oxocortisol PA biomarker Subtype differentiation in PA
18OVP hMR agonist Mechanistic studies of hMR mutants

18-Hydroxy-11-deoxycorticosterone (18-OH-DOC)

Structural Features :

  • Synthesized from 18-hydroxyprogesterone, 18-OH-DOC adopts a 20→18-cyclohemiketal structure with R-configuration at C20 .
  • Activity : Functions as a mineralocorticoid, contrasting with 18OVP’s selective hMR agonism .

Structural Modifications :

  • Medroxyprogesterone acetate includes a 6α-methyl group and a 17-acetate, enhancing metabolic stability and receptor selectivity compared to 18OVP’s C18 modifications .
  • Impurity Profiles : Derivatives like (5β)-4,5-dihydro medroxyprogesterone 17-acetate highlight the impact of structural changes on purity and activity .

RU26752

Functional Contrast :

  • RU26752 is a steroidal antagonist of hMR, blocking 18OVP-mediated transactivation in mutant receptors, despite sharing partial structural homology with progesterone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.